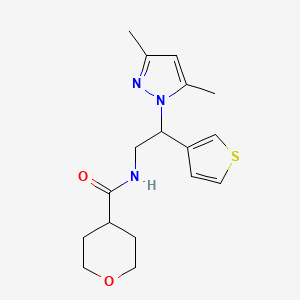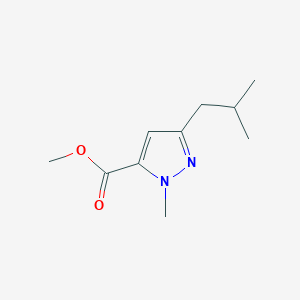
methyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate, also known as MPPC, is a pyrazole derivative that has attracted attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Structural and Spectral Investigations
Research has explored the structural and spectral characteristics of various pyrazole derivatives. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, was investigated using experimental and theoretical studies, including NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. Such research offers insights into the chemical and physical properties of these compounds (Viveka et al., 2016).
Synthesis and Crystal Structures
Pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, highlighting the coordination and crystallization properties of these molecules with various metal ions. The synthesis of these compounds and their structural analysis via crystallography contribute to understanding their potential applications in various fields (Radi et al., 2015).
Hydrogen-Bonding Properties
Studies have also delved into the hydrogen-bonding capabilities of pyrazole derivatives. Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and related compounds have been examined for their ability to form hydrogen-bonded chains and sheets, which is significant for understanding their potential applications in molecular assemblies and crystal engineering (Portilla et al., 2007).
Inhibitory Activity Against Plasmodium falciparum
Research on pyrazole derivatives has revealed their potential as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, an enzyme crucial for the survival of the malaria parasite. This suggests possible applications in developing antimalarial drugs (Strašek et al., 2019).
Synthesis Methods
The synthesis of various pyrazole derivatives, including methyl 1-methyl-pyrazole-3-carboxylic acid, has been explored, providing valuable information on the methodologies and optimization strategies for producing these compounds. This research is crucial for the development of efficient synthetic routes for pyrazole-based chemicals (Yuan-fu, 2011).
Coordination Polymers and Chirality
Studies have also focused on creating coordination polymers using pyrazole derivatives, exploring their structural diversity and chiral properties. These findings have implications for materials science and the development of novel materials with specific optical properties (Cheng et al., 2017).
Propiedades
IUPAC Name |
methyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)5-8-6-9(10(13)14-4)12(3)11-8/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHIWRQHMDGOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

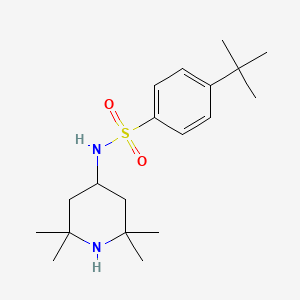
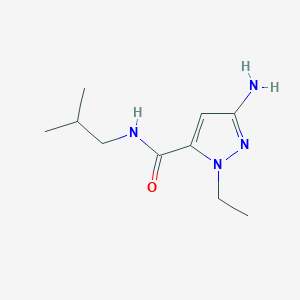
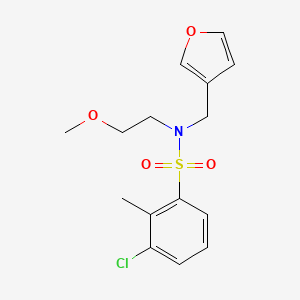

![2-(4-fluorophenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2628814.png)
![N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide](/img/no-structure.png)
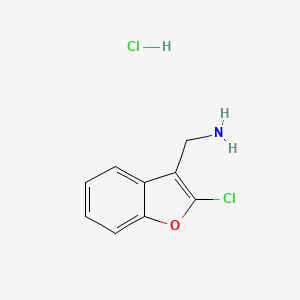
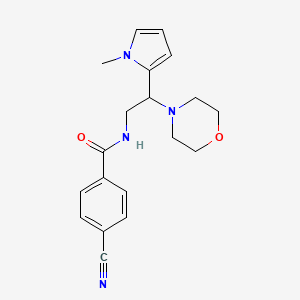
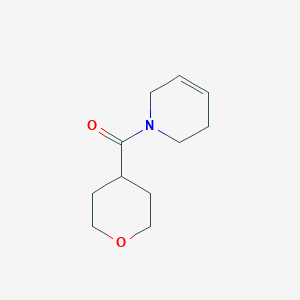
![2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2628823.png)
![1,6,7-trimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2628824.png)
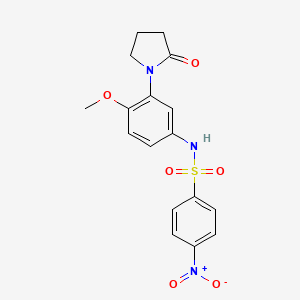
![N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(propan-2-yl)propanamide](/img/structure/B2628826.png)
